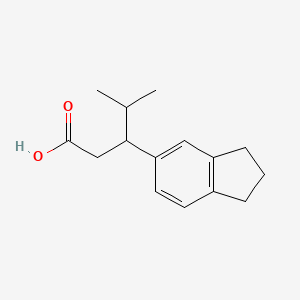

3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid

Description

3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid is a carboxylic acid derivative featuring a 2,3-dihydro-1H-indene scaffold substituted at the 5-position with a branched pentanoic acid chain. The indene moiety consists of a bicyclic structure with a partially saturated six-membered ring fused to a five-membered ring, conferring rigidity and hydrophobicity. The 4-methylpentanoic acid side chain introduces both steric bulk and a carboxylic acid functional group, which may influence solubility, bioavailability, and intermolecular interactions (e.g., hydrogen bonding) .

Propriétés

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)14(9-15(16)17)13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYZJFXVXGDICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide under acidic conditions. Subsequent steps may include oxidation, reduction, and esterification reactions to introduce the 4-methylpentanoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or alkyl lithium compounds.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of various substituted indenyl derivatives.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism by which 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds containing the 2,3-dihydro-1H-inden-5-yl group or analogous carboxylic acid/ester functionalities.

3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-Methylpentanoic Acid

- Structure: Contains a 4-methylpentanoic acid core esterified with dodecanoyl (C12) and isobutyryl groups.

- Key Findings: Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 3.12 µg/mL), outperforming lauric acid by ~8-fold due to synergistic effects between the laurate chain and 2-(isobutyryloxy)-4-methylpentanoic acid moiety .

- Comparison: Unlike 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid, this compound lacks the indene scaffold but highlights the importance of esterification and branched chains in enhancing antibacterial potency.

2-(2,3-Dihydro-1H-Inden-5-yl)Acetic Acid

- Structure : A simpler analog with an acetic acid group directly attached to the indenyl group.

- Key Properties: Molecular weight: 176.22 g/mol, smaller than the target compound, suggesting higher solubility . No biological activity data is provided, but its structural simplicity may limit intermolecular interactions compared to branched analogs.

4-(2,3-Dihydro-1H-Inden-5-yl)-4-Oxobutanoic Acid

- Structure: Features a ketone group and a butanoic acid chain.

- Key Data: Molecular formula: C₁₃H₁₄O₃; higher oxygen content than the target compound, possibly increasing polarity .

- Comparison: The ketone group introduces electrophilic character, which may confer different reactivity or metabolic pathways compared to the fully saturated pentanoic acid chain in the target compound.

N-(2,3-Dihydro-1H-Inden-5-yl)-3-(4-Phenylpiperazin-1-yl)Propanamide

- Structure : Combines the indenyl group with a propanamide linker and a phenylpiperazine moiety.

- Key Features: The phenylpiperazine group is associated with CNS activity in other compounds (e.g., antipsychotics) . No direct activity data is provided, but the amide bond may enhance metabolic stability compared to carboxylic acids.

Structural and Functional Trends

Impact of Substituents on Bioactivity

- Carboxylic Acid vs. Ester: Esterification (as in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) enhances lipid solubility and antibacterial potency compared to free acids (e.g., lauric acid) .

- Indene Scaffold: The 2,3-dihydro-1H-inden-5-yl group provides a planar, hydrophobic core that may facilitate membrane penetration or protein binding, as seen in cathinone derivatives .

Thermodynamic and Kinetic Properties

- Molecular Weight: Larger compounds (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, MW ~400 g/mol) may face bioavailability challenges compared to smaller analogs like 2-(2,3-dihydro-1H-inden-5-yl)acetic acid .

- Functional Groups : Carboxylic acids (pKa ~4-5) are ionized at physiological pH, affecting membrane permeability, whereas amides and esters remain neutral, enhancing absorption .

Data Tables

Table 1. Structural Comparison of Key Analogs

Table 2. Antibacterial Activity of Select Compounds

Activité Biologique

3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C15H22O2

- Molecular Weight : 234.34 g/mol

- IUPAC Name : 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid

The presence of the dihydroindene moiety may contribute to its unique biological properties, particularly in cancer research and anti-inflammatory applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid. For instance, derivatives of dihydroindene have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines.

| Compound | IC50 (µM) | Inhibition (%) |

|---|---|---|

| Compound 12d | 3.24 ± 0.10 | 59.81 ± 3.84 |

| CA-4 (Control) | 1.99 ± 0.15 | 78.55 ± 1.85 |

These results indicate that modifications to the dihydroindene structure can enhance anticancer efficacy, with specific substitutions leading to improved binding at the colchicine site on tubulin .

The mechanism by which these compounds exert their effects often involves:

- Tubulin Binding : Compounds like 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid may bind to the colchicine site of tubulin, inhibiting microtubule formation and disrupting mitotic processes.

- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.

- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest at the G2/M phase, preventing further cell division and growth .

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence regarding the anti-inflammatory potential of this compound class. The structural attributes of 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid suggest it may modulate inflammatory pathways through:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to reduce levels of TNF-alpha and IL-6 in vitro.

- Regulation of Immune Responses : The compound may influence T-cell activation and proliferation, which are critical in inflammatory responses .

Study on Cancer Cell Lines

A notable study focused on a series of dihydroindene derivatives, including those structurally related to 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid. The findings indicated that these compounds exhibited:

- Significant inhibition rates against various cancer cell lines (K562, HeLa).

- Dose-dependent effects , with lower concentrations yielding substantial growth inhibition.

The study emphasized the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.